5-chloro-2-fluoro-N-methylbenzamide
Description
5-Chloro-2-fluoro-N-methylbenzamide (C₈H₇ClFNO) is a halogen-substituted benzamide derivative characterized by a chloro group at position 5, a fluoro group at position 2, and an N-methylamide moiety. The chloro and fluoro substituents enhance electrophilicity and metabolic stability, while the N-methyl group reduces polarity, improving membrane permeability. Such attributes make it a candidate for drug discovery, particularly in targeting enzymes or receptors sensitive to halogenated aromatic systems .
Properties
IUPAC Name |
5-chloro-2-fluoro-N-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO/c1-11-8(12)6-4-5(9)2-3-7(6)10/h2-4H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXPCMYJBQYPDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-fluoro-N-methylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-chloro-2-fluorobenzoic acid.
Amidation Reaction: The 5-chloro-2-fluorobenzoic acid is reacted with N-methylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature.
Purification: The resulting product, this compound, is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-fluoro-N-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Reduction: Formation of 5-chloro-2-fluoro-N-methylbenzylamine.
Oxidation: Formation of 5-chloro-2-fluorobenzoic acid or other oxidized derivatives.
Scientific Research Applications
Pharmaceutical Applications
Drug Development
5-Chloro-2-fluoro-N-methylbenzamide is utilized as an intermediate in the synthesis of pharmaceuticals. Its unique halogen substitutions enhance biological activity, making it a key component in developing drugs targeting specific diseases. For instance, derivatives of this compound have shown promising results in modulating serotonin receptors, which are crucial for treating neuropsychiatric disorders .
Case Study: Antitumor Activity
Research indicates that benzamide derivatives exhibit cytotoxic effects against various human cancer cell lines. In vitro studies have demonstrated that related compounds possess IC50 values in the low micromolar range, indicating significant antitumor potential.
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| This compound | 5.6 | Breast Cancer |
| Related Benzamide Derivative | 4.8 | Lung Cancer |
Agricultural Chemistry
Pesticide Development
The compound is being explored for its potential as a pesticide or herbicide. Its halogenated structure may enhance its efficacy against various pests while also promoting environmentally friendly agricultural practices .
Case Study: Antimicrobial Efficacy
Studies have shown that certain derivatives of benzamides, including this compound, exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, a derivative displayed an MIC of 10 µM against E. coli, suggesting its utility in developing new agricultural chemicals .
Material Science
Polymer Synthesis
In material science, the compound is investigated for its properties in creating novel materials, particularly polymers. The unique structure of this compound can impart desirable characteristics to polymeric materials, enhancing their functionality for various applications .
Analytical Chemistry
Detection and Quantification Methods
this compound is used in developing analytical methods for detecting and quantifying similar compounds in various samples. This application enhances the accuracy of chemical analyses in laboratories, facilitating better quality control and research outcomes .
Summary of Key Findings
The applications of this compound span multiple fields, showcasing its versatility and importance:
- Pharmaceuticals: Key intermediate in drug synthesis with significant antitumor activity.
- Agriculture: Potential as an effective pesticide with notable antibacterial properties.
- Material Science: Valuable in synthesizing advanced polymers.
- Analytical Chemistry: Enhances detection methods for related compounds.
Mechanism of Action
The mechanism of action of 5-chloro-2-fluoro-N-methylbenzamide depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity or modulating their function. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity towards certain molecular targets .
Comparison with Similar Compounds
5-Bromo-2-fluoro-N-methylbenzamide (6c)
5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide
- Structure : Methoxy replaces fluoro at position 2; N-phenethyl replaces N-methyl.
- Properties : Methoxy’s electron-donating effect decreases electrophilicity, while the bulky phenethyl group enhances lipophilicity (logP ≈ 3.8 vs. 2.1 for the parent compound). This may improve CNS penetration but reduce solubility .
5-Chloro-N-(4-fluorobenzyl)-2-methoxybenzamide
- Structure : Methoxy at position 2; N-4-fluorobenzyl substitution.
- Molecular weight (293.72 g/mol) and logP (~3.5) suggest moderate bioavailability .
Physicochemical Properties
*Estimated using fragment-based methods.
Biological Activity
5-Chloro-2-fluoro-N-methylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C8H8ClF N
- Molecular Weight : 175.61 g/mol
The presence of chlorine and fluorine atoms in its structure contributes to its unique chemical properties, influencing its biological activity.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets. Research indicates that this compound may act as an inhibitor or modulator of specific enzymes and receptors, leading to various pharmacological effects. Detailed studies are required to elucidate the exact pathways involved in its action.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of this compound. It has shown efficacy against a range of bacterial strains, suggesting potential applications in treating infections. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, a study showed that derivatives containing similar structural features effectively inhibited cancer cell growth through apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.5 | |
| HeLa (Cervical Cancer) | 8.3 | |
| A549 (Lung Cancer) | 12.0 |
Enzyme Inhibition
This compound has been evaluated for its ability to inhibit various enzymes involved in cancer progression and infection pathways. Preliminary data suggest that it may inhibit key enzymes such as proteases and kinases, which play critical roles in cellular signaling and proliferation .
Case Studies and Research Findings
- Anticancer Efficacy : A study investigating the antiproliferative effects of benzamide derivatives found that this compound significantly reduced cell viability in human cancer cell lines, highlighting its potential as a lead compound for further development .
- Antimicrobial Studies : Another research effort focused on the antimicrobial properties of various benzamide derivatives, including this compound, found promising results against Gram-positive and Gram-negative bacteria .
- Mechanistic Insights : Investigations into the molecular mechanisms revealed that the compound may induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial membrane potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
